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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Tas-121
(futibatinib) in the context of Phase I dose-escalation trials.

Frequently Asked Questions (FAQs)
Q1: What is Tas-121 and what is its primary mechanism of action?

A1: Tas-121, also known as futibatinib, is an oral, highly selective, and irreversible inhibitor of

the Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4] It works by

covalently binding to the kinase domain of FGFRs, leading to a sustained suppression of

oncogenic signaling pathways that are often dysregulated in various cancers.[1][3] This

targeted action helps to curb the proliferation of cancer cells and can lead to tumor regression.

[5]

Q2: What were the primary objectives and design of the Phase I dose-escalation trial for

futibatinib (NCT02052778)?

A2: The primary objective of the first-in-human Phase I trial (NCT02052778) was to evaluate

the safety, tolerability, and to determine the maximum tolerated dose (MTD) and/or the

recommended Phase II dose (RP2D) of futibatinib in patients with advanced solid tumors.[6][7]

[8] The study followed a standard 3+3 dose-escalation design and evaluated both once-daily

(q.d.) and three-times-a-week (t.i.w.) dosing schedules.[6]
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Q3: What were the key challenges and dose-limiting toxicities (DLTs) observed during the dose

escalation of futibatinib?

A3: The primary challenges during dose escalation were managing treatment-emergent

adverse events. Dose-limiting toxicities (DLTs) were observed in the 24 mg once-daily (q.d.)

cohort, which included grade 3 increases in alanine transaminase (ALT), aspartate

transaminase (AST), and blood bilirubin.[6] No MTD was defined for the three-times-a-week

(t.i.w.) schedule, and the recommended Phase II dose (RP2D) was determined to be 20 mg

q.d.[6]

Troubleshooting Guides for Adverse Event
Management
Issue 1: Managing Hyperphosphatemia

Problem: Hyperphosphatemia is the most common treatment-emergent adverse event

associated with futibatinib.[6][9]

Troubleshooting Steps:

Monitoring: Regularly monitor serum phosphate levels.

Dietary Management: Advise patients on a low-phosphate diet.

Medical Intervention: For persistent or high-grade hyperphosphatemia, the use of

phosphate-lowering medications such as phosphate binders and/or phosphaturic agents is

recommended.[10][11]

Dose Modification: Dose interruptions or reductions may be necessary for severe cases.

Grade ≥3 hyperphosphatemia has been shown to resolve to grade ≤2 within a median of 7

days with appropriate management.[10][12]

Issue 2: Managing Nail and Skin Toxicities

Problem: Patients may experience nail disorders (e.g., onycholysis) and skin toxicities such

as palmar-plantar erythrodysesthesia syndrome (PPES) and rash.[10][11][13]
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Troubleshooting Steps:

Supportive Care:

For nail toxicities, provide supportive care and consider the use of analgesics for pain

management.[11]

For PPES, recommend the use of emollients and analgesics.[11]

For rashes, topical corticosteroids may be beneficial.[11]

Dose Modification: For severe or persistent toxicities, dose interruption or reduction may

be required. Grade ≥3 nail disorders have a median resolution time to grade ≤2 of 28

days.[10][12]

Issue 3: Managing Retinal Disorders

Problem: Retinal disorders, such as central serous retinopathy, have been reported in

patients treated with FGFR inhibitors.[10][13][14]

Troubleshooting Steps:

Ophthalmologic Monitoring: Conduct regular ophthalmologic examinations to monitor for

any visual changes.

Management: Most retinal disorders observed with futibatinib have been grade 1-2 and

have resolved.[11] For any significant or symptomatic retinal event, treatment interruption

should be considered, and a thorough ophthalmologic evaluation is necessary. One

patient with retinal detachment discontinued treatment.[11]

Quantitative Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) in the Once-Daily (q.d.) Cohort
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Dose Level
Number of Patients with
DLTs

Type of DLT

24 mg q.d. 3
Grade 3 increases in ALT, AST,

and blood bilirubin (n=1 each)

Source:[6]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Across All Cohorts (N=86)

Adverse Event Frequency (%)

Hyperphosphatemia 59%

Diarrhea 37%

Constipation 34%

Source:[6]

Table 3: Incidence and Management of Key Adverse Events of Clinical Interest (AECIs) in the

20 mg q.d. Population (N=318)
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AECI
Any Grade
Incidence (%)

Grade ≥3 Incidence
(%)

Management
Strategies

Hyperphosphatemia 82% 19%

Phosphate binders,

phosphaturic agents,

dose modifications

Nail Disorders 27% 1%
Analgesics, supportive

care

Hepatic AEs 27% 11% Dose modifications

Stomatitis 19% 3% Supportive care

PPES 13% 3%
Analgesics, supportive

care

Rash 9% 0% Corticosteroids

Retinal Disorders 8% 0%
Monitoring, dose

modifications

Cataract 4% 1%
Dose modifications,

surgery

Source:[10][11][12][13]

Experimental Protocols
Protocol 1: Phase I Dose Escalation (3+3 Design)

Patient Enrollment: Enroll a cohort of at least three patients at a specific dose level.

Treatment and Observation: Administer futibatinib and monitor patients for a predefined

period (e.g., the first cycle) for the occurrence of dose-limiting toxicities (DLTs).

Dose Escalation Decision:

If 0/3 patients experience a DLT, escalate to the next dose level.

If 1/3 patients experiences a DLT, expand the cohort to six patients at the same dose level.
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If 1/6 patients experience a DLT, escalate to the next dose level.

If ≥2/6 patients experience a DLT, the MTD has been exceeded.

If ≥2/3 patients experience a DLT, the MTD has been exceeded.

MTD Definition: The MTD is defined as the highest dose level at which <33% of patients

experience a DLT.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK Sampling: Collect blood samples at predefined time points before and after drug

administration to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

PD Assessment: Monitor serum phosphorus levels as a pharmacodynamic marker of FGFR

inhibition. An increase in serum phosphorus is dose-dependent and indicates target

engagement.[6]

Analysis: Correlate drug exposure (PK) with the pharmacodynamic response (serum

phosphorus levels) to inform dose selection.[6]
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Caption: FGFR signaling pathway and the inhibitory action of Futibatinib (Tas-121).
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Caption: Standard 3+3 dose escalation workflow for Phase I trials.
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Caption: Logical workflow for managing treatment-related adverse events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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